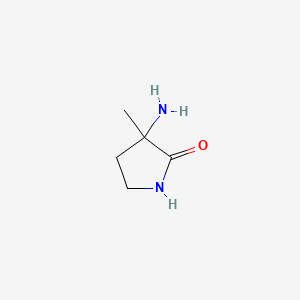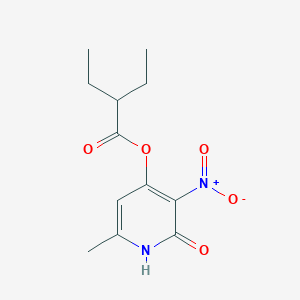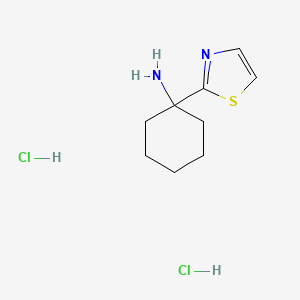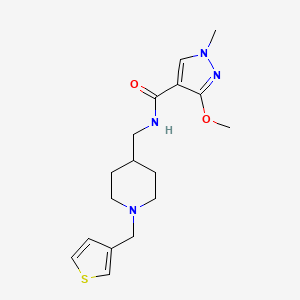![molecular formula C18H18FNO4S B2365816 methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327171-77-6](/img/structure/B2365816.png)
methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Hydrophobic Surface Coatings : This compound has been utilized in the synthesis of fluorinated acrylate emulsions for hydrophobic surface coatings. These emulsions exhibit extremely low surface energy and outstanding hydrophobicity, making them suitable for water repellent applications (Yin et al., 2017).
Supramolecular Assembly and Crystal Structure : The supramolecular assembly of similar fluorinated acrylates has been studied, revealing a three-dimensional network governed by various hydrogen bonds and π⋯π stacking interactions, which are crucial for stabilizing self-assembly processes and molecular conformation (Matos et al., 2016).
Environmentally Friendly Fluorinated Polymers : Research has focused on synthesizing fluorinated polymers with short perfluorobutyl side chains as environmentally friendly alternatives to long-chain perfluoroalkyl groups. These polymers demonstrate excellent water- and oil-repellent properties and have potential applications in nonstick and self-cleaning surfaces (Jiang et al., 2016).
Role of Main Chain in Polyacrylates : Studies on polyacrylates with short fluorocarbon side chains have investigated the role of the main chain and spacer group in determining surface properties and bulk organization. These polymers, like PC6SA and PC6SMA, exhibit rich dynamic water repellency due to low surface molecular mobility, related to the crystallization of side chains (Wang et al., 2010).
Photochromic Properties in Polymers : Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized. These materials show reversible trans–cis isomerization under illumination, indicating potential applications in optical materials (Ortyl et al., 2002).
Use in Organic Synthesis : The compound has been used in organic synthesis, particularly in reactions involving allylzinc reagents and zinc enolates of ketones, leading to the synthesis of various organic compounds (Petrini et al., 2002).
Propiedades
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-8-10-14(11-9-13)20-12-17(18(21)24-2)25(22,23)16-7-5-4-6-15(16)19/h4-12,20H,3H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXRODQKRKGLGB-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)


![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)

![Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)


![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)
